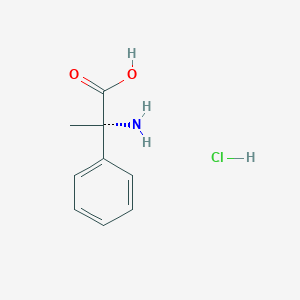
(S)-2-Amino-2-phenylpropanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino acids are organic compounds that combine to form proteins. They are essential for life and play a key role in the function of every cell in our bodies . Hydrochloric acid is a strong, corrosive acid that is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by hydrolysis . Hydrochloric acid is produced industrially by the reaction of hydrogen and chlorine gases .Molecular Structure Analysis
The molecular structure of an amino acid consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain that varies between different amino acids . Hydrochloric acid is a diatomic molecule consisting of a hydrogen atom and a chlorine atom .Chemical Reactions Analysis
Amino acids can participate in a variety of chemical reactions, including peptide bond formation, which is crucial for protein synthesis . Hydrochloric acid, being a strong acid, readily donates protons in chemical reactions .Physical And Chemical Properties Analysis
Amino acids are crystalline solids at room temperature and are soluble in water . Hydrochloric acid is a colorless, pungent liquid and is highly corrosive .科学的研究の応用
Optical Resolutions and Synthesis
Optical Resolutions by Replacing and Preferential Crystallization
Researchers examined the racemic structure of (S)-2-Amino-2-phenylpropanoic acid hcl and successfully achieved optical resolution by preferential crystallization. They obtained different optical purities of the compound, which can be used for synthesizing optically pure variants of the acid (Shiraiwa et al., 2006).
Synthesis of Amino Acid Compounds as Corrosion Inhibitors
Amino acid compounds, including variants of (S)-2-Amino-2-phenylpropanoic acid, were synthesized and studied as eco-friendly corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies highlight the compound's potential in industrial applications (Yadav et al., 2016).
Preparation of Optically Active Threo-beta-Phenylserine
Another study focused on the preparation of optically active variants of threo-2-amino-3-hydroxy-3-phenylpropanoic acid. The researchers used various resolving agents and crystallization techniques to achieve high optical purities, which is important for precise scientific applications (Shiraiwa et al., 2003).
Thermodynamic and Molecular Studies
Thermodynamic Study in Aqueous Solutions
A study explored the thermodynamic properties of various amino acids, including 2-amino-3-phenylpropanoic acid, in aqueous solutions with different saccharides. Such studies are crucial for understanding the stabilization mechanisms of proteins (Pal & Chauhan, 2011).
Use in Eco-Friendly Synthesis of Dipeptides
Researchers investigated the synthesis of dipeptides using unprotected α-amino acids, including 3-phenylpropanoic acid, under basic conditions. This research contributes to ecological and green synthetic methods in peptide chemistry (Ezawa et al., 2017).
Enantioselective Processes and Pharmaceutical Applications
Enantioselective Oxidation in Microbial Processes
The microbial oxidation of racemic 2-phenyl-1-propanol by Gluconobacter oxydans to produce (S)-2-phenylpropanoic acid was optimized for high enantiomeric excess, demonstrating the compound's role in biotransformations and pharmaceutical applications (Molinari et al., 1999).
Asymmetric Biocatalysis for Pharmaceutical Intermediates
A study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by Methylobacterium Y1-6 for producing pharmaceutical intermediates, like S-dapoxetine, highlights its importance in drug research and development (Li et al., 2013).
作用機序
Target of Action
Similar compounds like methylphenidate have been shown to act as a norepinephrine and dopamine reuptake inhibitor
Mode of Action
It’s known that acid chlorides react with carboxylic acids to form anhydrides . Also, alcohols react with hydrohalic acids, which could be relevant if the compound interacts with alcohol groups in biological systems .
Biochemical Pathways
Related compounds like pipecolic acid are involved in various microbial pathways and enzymes for synthesis .
Pharmacokinetics
It’s known that the pharmacokinetics of drugs can be influenced by factors such as the drug’s chemical structure, the patient’s physiological state, and the route of administration .
Result of Action
The reaction of acids and bases can result in the formation of water and a salt, which could have various effects depending on the specific biological context .
Action Environment
The action of “(S)-2-Amino-2-phenylpropanoic Acid HCl” can be influenced by various environmental factors. For example, the pH of the environment can affect the activity of acids and bases . Additionally, the presence of other ions or molecules can influence the compound’s stability and efficacy .
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-2-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPLCVIBPZJQG-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)

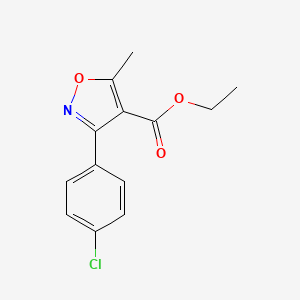
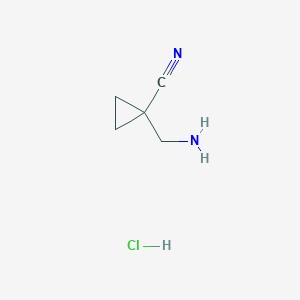
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)
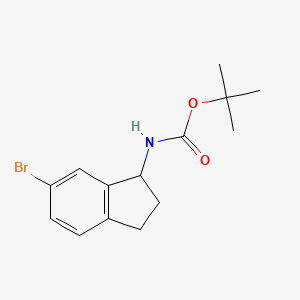
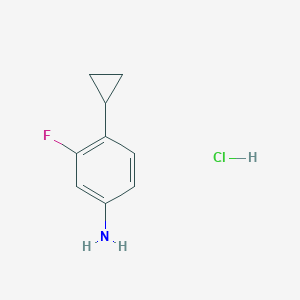


![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
